molecular formula C13H7Cl2NO4 B12469258 4-Nitrophenyl 2,3-dichlorobenzoate

4-Nitrophenyl 2,3-dichlorobenzoate

Cat. No.: B12469258
M. Wt: 312.10 g/mol
InChI Key: VKDWNUZMNZBWOY-UHFFFAOYSA-N
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Description

4-Nitrophenyl 2,3-dichlorobenzoate is an organic compound that belongs to the class of nitrophenyl esters It is characterized by the presence of a nitro group attached to a phenyl ring and a dichlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2,3-dichlorobenzoate typically involves the esterification of 4-nitrophenol with 2,3-dichlorobenzoic acid. This reaction can be catalyzed by various agents, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2,3-dichlorobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the benzoate ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products Formed

    Reduction: The major product formed is 4-aminophenyl 2,3-dichlorobenzoate.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Scientific Research Applications

4-Nitrophenyl 2,3-dichlorobenzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is employed in enzyme assays to study the activity of esterases and other hydrolytic enzymes.

    Medicine: Research into its potential as a prodrug or as a component in drug delivery systems is ongoing.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2,3-dichlorobenzoate involves its interaction with target molecules through its reactive functional groups. The nitro group can participate in redox reactions, while the ester linkage can be hydrolyzed by esterases, releasing the active components. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl acetate: Similar in structure but lacks the dichlorobenzoate moiety.

    2,3-Dichlorobenzoic acid: Contains the dichlorobenzoate moiety but lacks the nitrophenyl group.

    4-Nitrophenyl chloroformate: Contains a nitrophenyl group but has a chloroformate moiety instead of dichlorobenzoate.

Uniqueness

4-Nitrophenyl 2,3-dichlorobenzoate is unique due to the combination of its nitrophenyl and dichlorobenzoate groups, which confer distinct chemical reactivity and potential applications. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C13H7Cl2NO4

Molecular Weight

312.10 g/mol

IUPAC Name

(4-nitrophenyl) 2,3-dichlorobenzoate

InChI

InChI=1S/C13H7Cl2NO4/c14-11-3-1-2-10(12(11)15)13(17)20-9-6-4-8(5-7-9)16(18)19/h1-7H

InChI Key

VKDWNUZMNZBWOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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